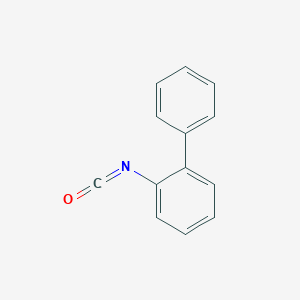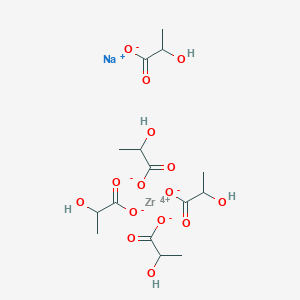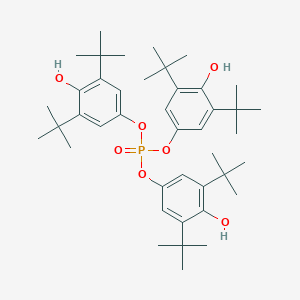
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate is a chemical compound known for its unique properties and applications. This compound is often used in various industrial and scientific research settings due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate typically involves the reaction of 1,4-benzenediol with 2,6-bis(1,1-dimethylethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can result in a wide range of substituted derivatives.
Applications De Recherche Scientifique
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies due to its reactivity and stability.
Medicine: Investigated for potential therapeutic applications and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediol, 2,6-dinitro-, 1,4-diacetate: Another derivative of 1,4-benzenediol with different functional groups.
Tris(3,5-di-tert-butyl-4-hydroxyphenyl)phosphate: A similar compound with phosphate groups and tert-butyl substituents.
Uniqueness
1,4-Benzenediol, 2,6-bis(1,1-dimethylethyl)-, 4,4’,4’'-phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
17709-43-2 |
|---|---|
Formule moléculaire |
C42H63O7P |
Poids moléculaire |
710.9 g/mol |
Nom IUPAC |
tris(3,5-ditert-butyl-4-hydroxyphenyl) phosphate |
InChI |
InChI=1S/C42H63O7P/c1-37(2,3)28-19-25(20-29(34(28)43)38(4,5)6)47-50(46,48-26-21-30(39(7,8)9)35(44)31(22-26)40(10,11)12)49-27-23-32(41(13,14)15)36(45)33(24-27)42(16,17)18/h19-24,43-45H,1-18H3 |
Clé InChI |
HOQYYGLJPAIXDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OP(=O)(OC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)OC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Key on ui other cas no. |
17709-43-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


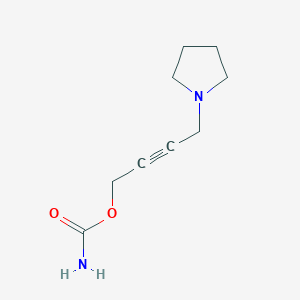
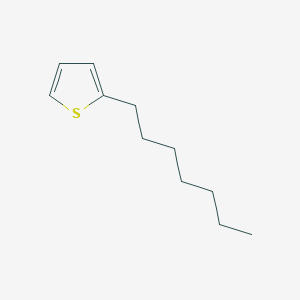
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
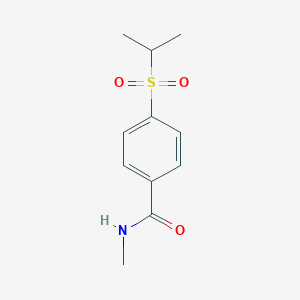
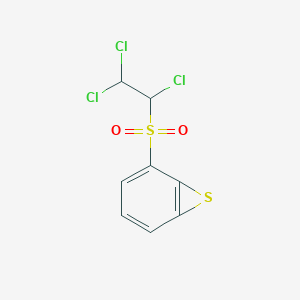
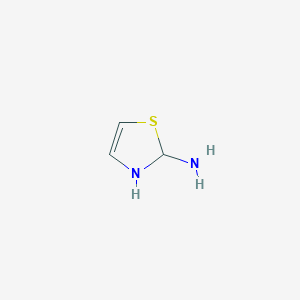
![Triethyl-[[4-(triethylsilylmethyl)phenyl]methyl]silane](/img/structure/B97202.png)
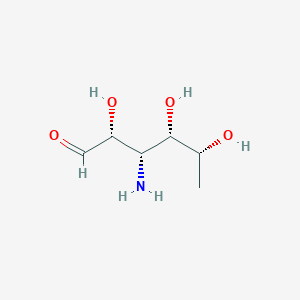
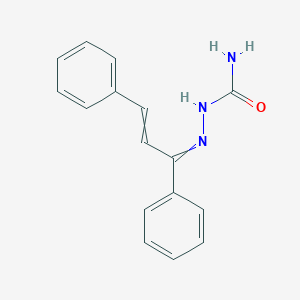
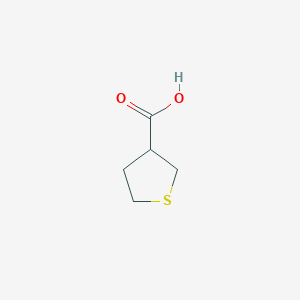
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
